Direct Regioisomeric Potency Comparison: 6-Yl (Target) vs. 5-Yl (Closest Analog) on p38α MAP Kinase
The target 6-yl indole regioisomer (compound 24) achieves an IC50 of 340 nM against human p38α MAP kinase in a radiometric enzyme assay, representing an approximately 1.85-fold improvement in potency over the 5-yl regioisomer (compound 23, IC50 = 630 nM) [1]. Both compounds were tested under identical assay conditions (pH 7.4, 22°C, [γ-³³P]ATP transfer assay) and were co-crystallized with p38α at 2.0 Å resolution, confirming that the 6-yl attachment enables superior target engagement while maintaining the same binding mode [2]. The quantitative difference, though less than one log unit, is structurally reproducible and mechanistically rooted in the optimization of hinge-binding geometry from the starting fragment 2 (IC50 35 µM) through the intermediate 22 (IC50 162 µM) [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50) against p38α MAP kinase |
|---|---|
| Target Compound Data | 340 nM |
| Comparator Or Baseline | 5-yl regioisomer (compound 23): 630 nM; starting fragment 2 (3-(2-(4-pyridyl)ethyl)indole): 35,000 nM; intermediate fragment 22 (morpholine-benzamide-indole hybrid): 162,000 nM |
| Quantified Difference | 1.85-fold more potent than the 5-yl regioisomer; ~103-fold more potent than fragment 2; ~476-fold more potent than fragment 22 |
| Conditions | Human p38α MAP kinase; radiometric assay; pH 7.4; 22°C; [γ-³³P]ATP transfer; average of two or more determinations |
Why This Matters
Procurement of the 6-yl regioisomer rather than the 5-yl analog provides a measurable potency advantage that can reduce the compound concentration required for equivalent target coverage in biochemical and cellular assays.
- [1] Gill, A. L.; Frederickson, M.; Cleasby, A.; Woodhead, S. J.; Carr, M. G.; Woodhead, A. J.; Walker, M. T.; Congreve, M. S.; Devine, L. A.; Tisi, D.; O'Reilly, M.; Seavers, L. C. A.; Davis, D. J.; Curry, J.; Anthony, R.; Padova, A.; Murray, C. W.; Carr, R. A. E.; Jhoti, H. Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. J. Med. Chem. 2005, 48 (2), 414–426. Table 7: Activities of 18 and 24 against p38α MAP Kinase; IC50 values for 23 and 24 reported in Results. View Source
- [2] RCSB Protein Data Bank. PDB Entry 1WBT (target compound, 2.0 Å) and PDB Entry 1WBS (5-yl isomer). View Source
